molecular formula C14H22Cl2N2 B15243667 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B15243667
M. Wt: 289.2 g/mol
InChI Key: LXBMBDCFFBMYBP-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diazabicyclo[331]nonane dihydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atomsIts molecular formula is C14H20N2·2HCl, and it has a molecular weight of 288.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the cyclization of N-benzyl-1,5-diaminopentane under acidic conditions to form the desired bicyclic structure . The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the activity of these receptors by binding to a site distinct from the agonist binding site. This binding increases the receptor’s response to its natural ligand, glutamate, thereby enhancing synaptic transmission and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its specific structure, which includes both a benzyl group and two nitrogen atoms in a bicyclic arrangement. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

3-benzyl-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13;;/h1-5,13-15H,6-11H2;2*1H

InChI Key

LXBMBDCFFBMYBP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1CN(C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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